Methyl 2,5-dichloroisonicotinate
Overview
Description
Methyl 2,5-dichloroisonicotinate is a chemical compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol . It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxylic acid group is esterified with a methyl group . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dichloroisonicotinate can be synthesized through the esterification of 2,5-dichloroisonicotinic acid. The typical procedure involves dissolving 2,5-dichloroisonicotinic acid in methanol and adding a catalytic amount of concentrated sulfuric acid. The reaction mixture is then heated under reflux for several hours. After completion, the reaction mixture is concentrated, and the product is precipitated by pouring the mixture onto ice .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dichloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce different reduced forms of the compound .
Scientific Research Applications
Methyl 2,5-dichloroisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,5-dichloroisonicotinate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroisonicotinic Acid: Another derivative of isonicotinic acid with chlorine atoms at positions 2 and 6.
Methyl 2,6-dichloroisonicotinate: Similar to methyl 2,5-dichloroisonicotinate but with chlorine atoms at different positions.
2,5-Dichloropyridine: A simpler compound with only chlorine substitutions on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and ester functional group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill .
Properties
IUPAC Name |
methyl 2,5-dichloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTXNNHRMCEWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649782 | |
Record name | Methyl 2,5-dichloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623585-74-0 | |
Record name | Methyl 2,5-dichloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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